3-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Overview
Description
The compound “3-(3,4-Dichlorophenyl)-2-methylpropanoic acid” is a chemical compound that is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 89-91 °C (lit.), a boiling point of 294.45°C (rough estimate), a density of 1.3806 (rough estimate), and a refractive index of 1.5490 (estimate) . It is insoluble in water .Scientific Research Applications
Synthesis and Characterisation of Derivatives
- A series of compounds including N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives were synthesized and characterized using spectroscopic techniques. These derivatives are isomers of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid and are notable for their distinct stretching vibrations in their infrared spectra (Yusof et al., 2010).
Anti-inflammatory Activity
- Research on β-Hydroxy-β-arylpropanoic acids, structurally similar to this compound, demonstrates significant anti-inflammatory activity. These compounds, belonging to the arylpropanoic acid class, were evaluated for their potential as COX-2 inhibitors and showed comparable anti-inflammatory activity to ibuprofen (Dilber et al., 2008).
Glycosidation Applications
- The 2-chloro-2-methylpropanoic ester, closely related to this compound, is used as a steering group in the Schmidt glycosidation reaction. This application demonstrates its effectiveness in the glycosidation of sterically hindered alcohols under mild conditions, yielding high beta-selectivity without the formation of orthoester side products (Szpilman & Carreira, 2009).
Synthesis of Novel Compounds
- Novel compounds synthesized from derivatives of this compound have been studied for various applications. For instance, L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid was synthesized from its hydrochloride salt, indicating a potential for industrial application due to its simple operation, mild reaction conditions, and environmentally friendly process (Su Wei-ke, 2008).
Inhibitory Effects on Tuberculosis
- A study on the roots of Ranunculus ternatus identified compounds structurally similar to this compound, demonstrating significant inhibitory effects on Mycobacterium tuberculosis. This suggests potential medicinal applications of similar compounds in treating tuberculosis (Deng et al., 2013).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of compounds similar to this compound have been conducted. These studies, using density functional theory and other computational methods, reveal insights into the geometric properties, reactive sites, and potential biological activities of these compounds (Julie et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
Similar compounds have been found to inhibit certain biochemical reactions . The compound may interact with its targets, leading to changes in their function. This could result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects on cellular function.
Result of Action
Similar compounds have been found to have various biological activities . The compound’s interaction with its targets and the subsequent changes in biochemical pathways could lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid. For example, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in Suzuki–Miyaura coupling reactions . This suggests that 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo degradation over time .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to interact with transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCWTDZLBDHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-53-1 | |
Record name | 3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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